molecular formula C5H7NO2 B2490252 Piperidine-2,3-dione CAS No. 41907-06-6

Piperidine-2,3-dione

Cat. No. B2490252
CAS RN: 41907-06-6
M. Wt: 113.116
InChI Key: CNMOHEDUVVUVPP-UHFFFAOYSA-N
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Patent
US08993557B2

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C([C@@H]2C3C(=CC=CC=3)[C@H](NC([C:22]3[CH:27]=[CH:26][N:25](C)[C:24](=[O:29])[C:23]=3[OH:30])=O)CC2)C=CC=1Cl.[B-](Cl)(Cl)(Cl)[S+](C)C>C(Cl)Cl.ClCCCl>[NH:25]1[CH2:26][CH2:27][CH2:22][C:24]1=[O:29].[NH:25]1[CH2:26][CH2:27][CH2:22][C:23](=[O:30])[C:24]1=[O:29]

Inputs

Step One
Name
solution
Quantity
13 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[C@H]1CC[C@H](C2=CC=CC=C12)NC(=O)C1=C(C(N(C=C1)C)=O)O
Name
Quantity
30.6 mg
Type
reactant
Smiles
[B-]([S+](C)C)(Cl)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice and MeOH and example 8

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
N1C(C(CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993557B2

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C([C@@H]2C3C(=CC=CC=3)[C@H](NC([C:22]3[CH:27]=[CH:26][N:25](C)[C:24](=[O:29])[C:23]=3[OH:30])=O)CC2)C=CC=1Cl.[B-](Cl)(Cl)(Cl)[S+](C)C>C(Cl)Cl.ClCCCl>[NH:25]1[CH2:26][CH2:27][CH2:22][C:24]1=[O:29].[NH:25]1[CH2:26][CH2:27][CH2:22][C:23](=[O:30])[C:24]1=[O:29]

Inputs

Step One
Name
solution
Quantity
13 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[C@H]1CC[C@H](C2=CC=CC=C12)NC(=O)C1=C(C(N(C=C1)C)=O)O
Name
Quantity
30.6 mg
Type
reactant
Smiles
[B-]([S+](C)C)(Cl)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice and MeOH and example 8

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
N1C(C(CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993557B2

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C([C@@H]2C3C(=CC=CC=3)[C@H](NC([C:22]3[CH:27]=[CH:26][N:25](C)[C:24](=[O:29])[C:23]=3[OH:30])=O)CC2)C=CC=1Cl.[B-](Cl)(Cl)(Cl)[S+](C)C>C(Cl)Cl.ClCCCl>[NH:25]1[CH2:26][CH2:27][CH2:22][C:24]1=[O:29].[NH:25]1[CH2:26][CH2:27][CH2:22][C:23](=[O:30])[C:24]1=[O:29]

Inputs

Step One
Name
solution
Quantity
13 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[C@H]1CC[C@H](C2=CC=CC=C12)NC(=O)C1=C(C(N(C=C1)C)=O)O
Name
Quantity
30.6 mg
Type
reactant
Smiles
[B-]([S+](C)C)(Cl)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice and MeOH and example 8

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
N1C(C(CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.